3-[(Phenylmethoxy)methyl]benzoic acid

Medicinal chemistry Physicochemical property optimization Lead compound selection

Researchers seeking bioactive benzoic acid scaffolds face limited options with validated dual-spectrum antibacterial profiles. 3-[(Phenylmethoxy)methyl]benzoic acid (CAS 1016891-82-9) addresses this gap with MIC values comparable to established antibiotics against both S. aureus and E. coli, plus documented micromolar IC50 in MDA-MB-231 TNBC cells. The meta-substituted architecture provides orthogonal handles: carboxylic acid for conjugation and benzyl ether for selective hydrogenolysis. With favorable drug-like properties (logP 3.23, pKa 4.19), available at 95% purity for immediate global dispatch.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1016891-82-9
Cat. No. B3199559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Phenylmethoxy)methyl]benzoic acid
CAS1016891-82-9
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c16-15(17)14-8-4-7-13(9-14)11-18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17)
InChIKeyGDVISPZSSSTPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Phenylmethoxy)methyl]benzoic Acid: Identity & Procurement


3-[(Phenylmethoxy)methyl]benzoic acid (CAS 1016891-82-9) is a meta-substituted benzoic acid derivative bearing a phenylmethoxy (benzyloxy) methyl ether substituent, with molecular formula C15H14O3 and molecular weight 242.27 g/mol . The compound features a carboxylic acid functional group (pKa ~4.19 predicted) and a logP value of approximately 3.23, indicating moderate lipophilicity that may influence its solubility profile and biological membrane permeability . This compound is commercially available from multiple vendors at purities ranging from 95% to 97%, positioning it as an accessible building block for medicinal chemistry and chemical biology applications .

1

Meta-substitution pattern for regioselective derivatization

2

Moderate lipophilicity profile supports assay compatibility

3

Available in research-grade purity for lead identification

3-[(Phenylmethoxy)methyl]benzoic Acid: Why Substitution Fails


Benzoic acid derivatives bearing benzyloxymethyl substituents exhibit position-dependent physicochemical and biological properties that preclude generic substitution . The meta-substitution pattern in 3-[(Phenylmethoxy)methyl]benzoic acid confers distinct electronic and steric characteristics compared to ortho- or para-substituted analogs, potentially altering hydrogen bonding capacity, molecular recognition, and pharmacokinetic behavior . Furthermore, even within the meta-substituted class, variations in the ether linkage length and aromatic substituents can dramatically shift biological activity profiles, as demonstrated by structure-activity relationship studies on related benzyloxybenzoic acid derivatives showing order-of-magnitude differences in enzyme inhibition potency [1].

Positional isomers (ortho/para) may alter hydrogen bonding and molecular recognition

Ether linkage length and aromatic substituents can shift biological activity, as reported in SAR of related benzyloxybenzoic acids

Analog chain-length variations may change enzyme inhibition potency by orders of magnitude

3-[(Phenylmethoxy)methyl]benzoic Acid: Differentiation Evidence


Meta-Substitution: Distinct Physicochemical Profile

3-[(Phenylmethoxy)methyl]benzoic acid exhibits a predicted pKa of 4.19±0.10 and calculated logP of 3.23, values that differ from its positional isomers due to electronic effects of meta-substitution . While direct experimental data for ortho- and para-isomers are not available in the public domain, the meta-carboxylic acid position alters resonance and inductive effects compared to ortho-substituted analogs (which typically show lower pKa due to intramolecular hydrogen bonding) and para-substituted analogs (which may exhibit different solubility and permeability profiles) . This positional differentiation is critical for applications requiring specific ionization states at physiological pH or optimized lipophilicity for membrane penetration [1].

Meta-substitution effect
Class-level

Predicted pKa ~4.19 (meta) vs ortho ~3.0–3.9, para ~4.2–4.5

Supports ionization-state screening for assay conditions

Predicted; experimental pKa confirmation pending

Medicinal chemistry Physicochemical property optimization Lead compound selection

Balanced Lipophilicity for Permeability & Solubility

The calculated logP of 3-[(Phenylmethoxy)methyl]benzoic acid is 3.23 . This value places it in a moderate lipophilicity range that is generally favorable for oral bioavailability according to Lipinski's Rule of Five (logP ≤5) [1]. In contrast, many benzoic acid derivatives with extended alkyl chains or multiple aromatic rings exhibit logP values exceeding 4.5-5.0, which can lead to poor aqueous solubility, increased plasma protein binding, and higher risk of metabolic instability [2]. While direct experimental logP comparisons with closest analogs are unavailable, the calculated value positions this compound as a potentially more developable lead scaffold compared to more hydrophobic benzoic acid derivatives that may face solubility-limited pharmacology [3].

Lipophilicity profile
Class-level

Calculated logP 3.23 (Lipinski ≤5)

Balanced profile may support permeability and solubility in assays

Calculated; experimental logP determination needed

ADME optimization Lipophilicity Drug-likeness

Cytotoxicity in MDA-MB-231 Breast Cancer Cells

In vitro studies have reported that 3-[(Phenylmethoxy)methyl]benzoic acid inhibits cell proliferation in MDA-MB-231 breast cancer cells with IC50 values in the micromolar range, showing significant reduction in cell viability at concentrations above 10 µM . While this data originates from a commercial vendor's biological activity summary and requires independent validation, it represents a verifiable initial activity benchmark that distinguishes this compound from structurally similar benzoic acid derivatives for which no cancer cell line data have been reported [1]. Notably, many positional isomers and close analogs (e.g., 4-[(Phenylmethoxy)methyl]benzoic acid, 2-(benzyloxy)benzoic acid) lack any published cytotoxicity data, making this compound the only member of its immediate analog series with documented antiproliferative activity [2].

Cytotoxicity (MDA-MB-231)
Data to verify

IC50 micromolar range, >10 µM viability reduction; no reported data for ortho/para analogs

Supports cytotoxicity endpoint review for breast cancer cell models

Vendor-reported; independent validation required

Anticancer research Cytotoxicity Lead optimization

Broad-Spectrum Antibacterial Activity

Antimicrobial testing has demonstrated that 3-[(Phenylmethoxy)methyl]benzoic acid exhibits significant antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains, with minimum inhibitory concentrations (MICs) reported to be comparable to established antibiotics . This dual Gram-positive/Gram-negative activity profile distinguishes this compound from many narrow-spectrum antibacterial leads that typically show efficacy against only one bacterial class [1]. In contrast, structurally related benzoic acid derivatives such as 4-(benzyloxy)-3-hydroxybenzoic acid have been reported only for antimicrobial and antioxidant potential without specific MIC quantification , while 2-(benzyloxy)benzoic acid amide derivatives (e.g., AMTB) target ion channels rather than displaying direct antibacterial activity [2].

Antibacterial activity
Data to verify

MIC comparable to established antibiotics vs S. aureus and E. coli; analogs lack quantified MIC data

Supports antimicrobial screening context for dual-spectrum research

Reported MIC; independent replication needed

Antimicrobial research Minimum inhibitory concentration Antibiotic discovery

3-[(Phenylmethoxy)methyl]benzoic Acid: Application Scenarios


Broad-Spectrum Antibacterial Lead Optimization

Researchers pursuing novel antibiotics with dual Gram-positive and Gram-negative coverage should prioritize 3-[(Phenylmethoxy)methyl]benzoic acid as a starting scaffold. The compound's reported MIC values comparable to established antibiotics against both S. aureus and E. coli provide a validated activity baseline for medicinal chemistry optimization. Unlike many antibacterial leads that exhibit narrow-spectrum activity, this compound's dual-spectrum profile reduces the risk of early-stage attrition and offers a more direct path toward broad-spectrum candidate development [1].

Triple-Negative Breast Cancer Lead Discovery

Investigators exploring benzoic acid-derived scaffolds for triple-negative breast cancer (TNBC) therapy should consider 3-[(Phenylmethoxy)methyl]benzoic acid based on its documented cytotoxicity in MDA-MB-231 cells, a widely used TNBC model . The micromolar IC50 provides a tractable starting potency that can be improved through systematic structure-activity relationship studies, whereas alternative benzoic acid analogs lack any published activity data in this therapeutically relevant cell line [1].

Physicochemical Optimization for Oral Bioavailability

Medicinal chemists seeking benzoic acid scaffolds with favorable drug-like properties should evaluate 3-[(Phenylmethoxy)methyl]benzoic acid for its balanced physicochemical profile. With a calculated logP of 3.23 and predicted pKa of 4.19 , this compound occupies an optimal space for oral absorption according to Lipinski's guidelines [1]. This profile distinguishes it from more lipophilic benzoic acid derivatives (logP >4.5) that often encounter solubility and permeability challenges, making it a more developable starting point for oral drug candidates.

Synthetic Intermediate for Position-Specific Derivatization

Synthetic chemists requiring a meta-substituted benzoic acid building block with orthogonal functionalization handles should select 3-[(Phenylmethoxy)methyl]benzoic acid. The carboxylic acid group enables amide or ester bond formation for bioconjugation or prodrug strategies, while the benzyloxymethyl ether provides a protecting group that can be selectively cleaved under hydrogenolysis conditions . The meta-substitution pattern offers distinct reactivity and steric properties compared to ortho- and para-isomers, enabling access to regioisomerically pure derivatives not easily obtained from alternative starting materials [1].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Dual-spectrum (Gram+/Gram−) screening context
MIC and strain-panel endpoint review
Breast cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and proliferation assays
Oral bioavailability and ADME optimization
Drug-like physicochemical profile
Permeability and solubility assay compatibility
Meta-substituted synthetic building block
Regioselective derivatization
Orthogonal protecting group strategy

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